molecular formula C12H11NO B14404758 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one CAS No. 87574-15-0

1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one

Cat. No.: B14404758
CAS No.: 87574-15-0
M. Wt: 185.22 g/mol
InChI Key: DMHWPHCHFKLNDN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one can be synthesized through several methods. One common method involves the reaction of 2-acetylpyrrole with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of 2-acetylpyrrole, followed by protonation to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

    2-Acetylpyrrole: A simpler analog without the phenyl group.

    1-Phenyl-2-pyrrolidinone: A structurally related compound with a different functional group.

    Phenylpyrrole: A compound with a phenyl group attached to the pyrrole ring but lacking the acetyl group.

Uniqueness: 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

87574-15-0

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(1-phenylpyrrol-2-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-10(14)12-8-5-9-13(12)11-6-3-2-4-7-11/h2-9H,1H3

InChI Key

DMHWPHCHFKLNDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CN1C2=CC=CC=C2

Origin of Product

United States

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